2-Chloro-1,1,1,2-tetrafluoroethane

Description

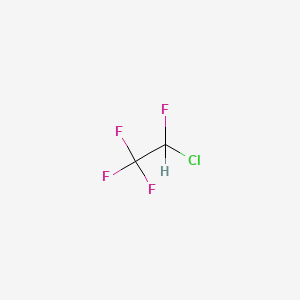

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF4/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUGCJDAQLKBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF4 | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029245 | |

| Record name | 2-Chloro-1,1,1,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-1,1,1,2-tetrafluoroethane is a colorless nonflammable gas. Nearly odorless., Gas or Vapor; Liquid, A colorless gas with a faint ethereal odor at room temperature and atmospheric pressure; Colorless liquid under pressurized conditions; [eChemPortal: SIDSUNEP] Colorless volatile liquid; Faint sweetish odor; Gas at ambient temperatures; [MSDSonline] | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 2-chloro-1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1,2-tetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-12 °C | |

| Record name | 2-Chloro-1,1,1,2-tetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.5X10+3 mg/L at 25 °C, In water, 1.71 wt% at 24 °C, 101.3 kPa | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.364 g/mL at 25 °C | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

385 kPa (2,888 mm Hg) at 25 °C | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The purity of the substance is about 99.7%. Impurities include a variety of saturates and unsaturates., Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

2837-89-0 | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HCFC 124 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002837890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-chloro-1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,2,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2-TETRAFLUOROCHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N00845EG42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-199 °C | |

| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1,1,1,2-tetrafluoroethane (HCFC-124)

Introduction

2-Chloro-1,1,1,2-tetrafluoroethane, also known as HCFC-124 or R-124, is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂HClF₄. It has historically been utilized as a refrigerant, a blowing agent for foams, and a component in refrigerant blends. As a transitional substance intended to replace more potent ozone-depleting chlorofluorocarbons (CFCs), a thorough understanding of its chemical properties is paramount for its safe handling, effective application, and environmental stewardship. This guide provides a comprehensive overview of the chemical properties of HCFC-124 for researchers, scientists, and professionals in drug development and other technical fields.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for designing and operating systems that utilize this compound, as well as for ensuring appropriate storage and handling procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₂HClF₄ | |

| Molar Mass | 136.47 g/mol | |

| Boiling Point | -12 °C (10.4 °F; 261.15 K) | ChemBK |

| Melting Point | -100 °C (-148 °F; 173.15 K) | ChemBK |

| Density (liquid) | 1.434 g/cm³ | ChemBK |

| Vapor Pressure | 2640 mmHg at 25 °C | ChemBK |

| Appearance | Colorless, nonflammable gas | Guidechem |

| Odor | Nearly odorless to a faint, sweet odor | Guidechem |

| Solubility in Water | Sparingly soluble | Guidechem |

Molecular Structure and Reactivity

The reactivity of this compound is intrinsically linked to its molecular structure. The presence of a hydrogen atom on one of the carbon atoms is a key feature that distinguishes it from CFCs.

This carbon-hydrogen bond is susceptible to attack by hydroxyl radicals (•OH) in the troposphere, the lower part of the atmosphere. This reaction initiates the atmospheric degradation of HCFC-124, leading to a significantly shorter atmospheric lifetime compared to CFCs, which lack this feature.[1] The atmospheric lifetime of HCFC-124 is estimated to be approximately 5.8 years.[2]

While generally stable under normal conditions, HCFC-124 is incompatible with strong oxidizing agents and active metals.[3] Care should be taken to avoid contact with freshly abraded aluminum surfaces, as a reaction can occur, particularly at elevated temperatures.

Thermal Decomposition

A critical aspect of the chemical behavior of this compound is its decomposition at high temperatures. When exposed to flames or hot surfaces, it can break down to form toxic and corrosive compounds.

The primary hazardous decomposition products include:

-

Hydrogen fluoride (HF)

-

Hydrogen chloride (HCl)

-

Carbonyl halides (e.g., phosgene)

The mechanism of thermal decomposition involves the breaking of the carbon-chlorine and carbon-hydrogen bonds, followed by a series of radical reactions. The presence of oxygen can influence the formation of different byproducts. The high reactivity of the decomposition products, such as hydrogen fluoride, makes their quantification challenging.[4] Exposure to these thermal decomposition products can cause severe respiratory irritation and long-term health effects.[5]

Environmental Impact

The environmental properties of refrigerants are primarily assessed by their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

-

Ozone Depletion Potential (ODP): HCFC-124 has a relatively low ODP of 0.022.[6] This is a significant reduction compared to CFCs like R-12, which has an ODP of 1.0. The presence of the C-H bond allows for its breakdown in the troposphere, reducing the amount of chlorine that reaches the stratosphere to participate in ozone-depleting catalytic cycles.[1][7]

-

Global Warming Potential (GWP): The GWP of HCFC-124 over a 100-year time horizon is 599.[6] While lower than many CFCs, it is still a potent greenhouse gas. This has led to its inclusion in international agreements aimed at phasing out substances with high GWP.

The atmospheric degradation of HCFC-124 is initiated by reaction with hydroxyl radicals.[8] This process ultimately leads to the formation of smaller, oxygenated compounds.

Comparative Analysis with Other Refrigerants

The selection of a refrigerant is a balance of performance, safety, and environmental impact. The following table provides a comparison of HCFC-124 with a CFC (R-12) and an HFC (R-134a).

| Property | CFC-12 (Dichlorodifluoromethane) | HCFC-124 (this compound) | HFC-134a (1,1,1,2-Tetrafluoroethane) |

| Chemical Formula | CCl₂F₂ | C₂HClF₄ | C₂H₂F₄ |

| ODP | 1.0 | 0.022 | 0 |

| GWP (100-year) | 10,900 | 599 | 1,430 |

| Atmospheric Lifetime | ~102 years | ~5.8 years | ~14 years |

| Boiling Point | -29.8 °C | -12 °C | -26.3 °C |

| Flammability | Non-flammable | Non-flammable | Non-flammable |

| Primary Atmospheric Sink | Stratospheric Photolysis | Tropospheric •OH reaction | Tropospheric •OH reaction |

This comparison highlights the role of HCFC-124 as a transitional compound, offering a significant reduction in ODP compared to CFCs, but still possessing a notable GWP. HFCs, while having no ODP, can have high GWPs.[9]

Experimental Protocols: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Ensuring the purity of this compound is critical for its intended applications and to prevent the introduction of harmful impurities into systems. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile impurities.

Rationale for Method Selection

GC-MS is the preferred method for analyzing volatile compounds like HCFC-124 due to its high resolution and sensitivity. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides definitive identification of the separated components by analyzing their mass-to-charge ratio and fragmentation patterns. This allows for the detection of trace-level impurities that could affect the performance or safety of the refrigerant.

Step-by-Step Methodology

The following is a representative protocol for the GC-MS analysis of HCFC-124. This protocol should be adapted and validated for the specific instrumentation and analytical requirements of the user.

-

Sample Preparation:

-

For gaseous samples, a gas-tight syringe or a gas sampling loop is used to introduce a known volume of the gas into the GC inlet.

-

For liquefied gas samples, a liquid sampling valve is typically employed to ensure a representative and reproducible injection.

-

It is crucial to prevent atmospheric contamination and sample fractionation during sampling.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

-

Column: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is often suitable for separating common impurities in fluorocarbons. A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 200 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Solvent Delay: A short solvent delay may be used if a solvent is involved in sample introduction, though direct gas injection is more common.

-

-

-

Data Analysis:

-

Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

-

Identify and quantify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST) and using external or internal standards for calibration.

-

AHRI Standard 700 provides specifications for the purity of refrigerants, including maximum allowable levels of other volatile impurities.[10]

-

Safety, Handling, and Storage

As a liquefied gas, this compound presents specific hazards that require careful management.

-

Hazards:

-

Asphyxiation: As a gas heavier than air, it can displace oxygen in confined spaces, leading to asphyxiation.

-

Frostbite: Contact with the liquid form can cause severe frostbite due to rapid evaporation.

-

Over-pressurization: Cylinders can rupture if exposed to high heat.

-

-

Handling:

-

Work in well-ventilated areas.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, and insulated gloves when handling the liquid.

-

Avoid contact with flames or hot surfaces.

-

-

Storage:

-

Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

-

Secure cylinders in an upright position.

-

Follow all local and national regulations for the storage of compressed gases.

-

Conclusion

This compound (HCFC-124) possesses a unique set of chemical properties that have made it a useful, albeit transitional, compound in various industrial applications. Its reduced ozone depletion potential compared to CFCs is a direct consequence of the C-H bond in its structure, which allows for its degradation in the lower atmosphere. However, its global warming potential and the hazardous nature of its thermal decomposition products necessitate careful handling and a continued move towards more environmentally benign alternatives. A thorough understanding of its physicochemical properties, reactivity, and analytical methodologies is essential for ensuring its safe and responsible use throughout its lifecycle.

References

- Carassiti, V., Chiorboli, C., Piazza, R., & Pino, A. (1997). Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness. Journal of Environmental Pathology, Toxicology and Oncology, 16(2-3), 85–91.

- Hampson, R. F., Kurylo, M. J., & Sander, S. P. (1992). Evaluated chemical kinetic and photochemical data for atmospheric chemistry: Supplement IV. NASA.

- Simmonds, P. G., O'Doherty, S., Huang, J., Prinn, R., Weiss, R. F., Salameh, P., ... & Wang, R. (2017). Changing trends and emissions of hydrochlorofluorocarbons (HCFCs) and their hydrofluorocarbon (HFCs) replacements. Atmospheric Chemistry and Physics, 17(7), 4641-4655.

- Hurwitz, M. M., Fleming, E. L., Newman, P. A., Li, F., Mlawer, E., Cady-Pereira, K., & Bailey, R. (2015). Ozone depletion by hydrofluorocarbons. Geophysical Research Letters, 42(20), 8687-8692.

- Wallington, T. J., Schneider, W. F., Worsnop, D. R., Nielsen, O. J., Sehested, J., DeBruyn, W. J., & Shorter, J. A. (1994). The environmental impact of hydrofluorocarbons (HFCs). Environmental Science & Technology, 28(7), 320A-326A.

- GreenSpec. (n.d.). Toxic Chemistry: Chlorofluorocarbons (CFC), Health & Environment.

- Air-Conditioning, Heating, and Refrigeration Institute. (2016).

- Wikipedia. (n.d.). Chlorofluorocarbon.

- RIVM. (1995). Ozone Depleting Substances.

- ECETOC. (2002). JACC No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124).

- SAE International. (2012). J2099_201204: Standard of Purity for Recycled R-134a (HFC-134a) and R-1234yf (HFO-1234yf) for Use in Mobile Air-conditioning Systems.

- Polish Journal of Environmental Studies. (2003). Ecological Replacements of Ozone-Depleting Substances.

- Study Mind. (n.d.). Halogenoalkanes - Environmental Impact of Halogenalkanes (A-Level Chemistry).

- Pasi, F., Bua, S. D., & Barone, V. (2021). Thermochemistry and Kinetics of the OH- and Cl-Initiated Degradation Pathways of the HCFC-132b Atmospheric Pollutant. ACS Earth and Space Chemistry, 5(8), 2099–2108.

- U.S. Environmental Protection Agency. (1997).

- ResearchGate. (n.d.). Comparison of the Arrhenius Parameters for the Reaction between CH2ClCClF2 and OH.

- PubChem. (n.d.). 1,1,1,2-Tetrafluoroethane.

- Wikipedia. (n.d.). 1,1,1,2-Tetrafluoroethane.

- Purdue e-Pubs. (2018). Thermal Decomposition of Lower-GWP Refrigerants.

- UNIDO. (2009). Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding for Article 5 countries.

- Piirilä, P., et al. (2003). Prolonged respiratory symptoms caused by thermal degradation products of freons. Scandinavian journal of work, environment & health, 29(1), 51-56.

- Doc Brown's Chemistry. (n.d.). Ozone layer depletion, CFCs, HCFCs, HFCs, halogen free radical reactions.

- Organomation. (n.d.). GC-MS Sample Preparation.

- SAE International. (2012). J2099_201204: Standard of Purity for Recycled R-134a (HFC-134a) and R-1234yf (HFO-1234yf) for Use in Mobile Air-conditioning Systems.

- Al-Muallem, H. A., et al. (2020). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. Molecules, 25(21), 5092.

- Chongqing Chemdad Co., Ltd. (n.d.). 1,1,1,2-Tetrafluoroethane.

- ResearchGate. (2023). Thermal Decomposition and Oxidative Decomposition Mechanism of HFC-134a by Experimental and DFT Method.

- Journal of Plasma and Fusion Research. (2006). Decomposition of HFC134a Using Arc Plasma.

- UNEP. (2021). Montreal Protocol on Substances that Deplete the Ozone Layer: 2021 Assessment Report.

- AHRI. (2019).

- Data in Brief. (2019).

- Sigma-Aldrich. (2024).

- The Training Center. (n.d.). Understanding Refrigerant Types.

- Entalpia Europe. (n.d.). R 134a 1,1,1,2-tetrafluoroethane (HFC-134a).

- ResearchGate. (2014).

- Navin Fluorine International Limited. (2024).

- YouTube. (2022). Ch16.8 - Frontier Molecular Orbital Theory.

- ResearchGate. (n.d.). The relaxed structure of 1-Chloro-1,2,2,2-tetrafluoroethane gas molecule.

- Arkema. (2013). GPS Safety Summary - Substance Name: 1,1,1,2-Tetrafluoroethane.

- ResearchGate. (n.d.). Ozone Depletion Potentials of HCFC-123 and HCFC-124.

- ResearchGate. (2021).

- MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.

- ResearchGate. (2015). 1,1,1,2-Tetrafluoroethane; from refrigerant and propellant to solvent.

- MDPI. (2022).

Sources

- 1. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,1,1,2-Tetrafluoroethane Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. "Thermal Decomposition of Lower-GWP Refrigerants" by Makoto Ito, Chaobin Dang et al. [docs.lib.purdue.edu]

- 5. Prolonged respiratory symptoms caused by thermal degradation products of freons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. studymind.co.uk [studymind.co.uk]

- 8. Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding Refrigerant Types | The Training Center [thetrainingcenter.com]

- 10. fluorocarbons.org [fluorocarbons.org]

2-Chloro-1,1,1,2-tetrafluoroethane synthesis methods

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,1,1,2-tetrafluoroethane (HCFC-124)

Abstract

This compound, commonly known as HCFC-124 or R-124, is a hydrochlorofluorocarbon that has served as a key refrigerant, propellant, and fire extinguishant.[1][2] While its production is now globally regulated due to its ozone-depleting potential and global warming contributions, a comprehensive understanding of its synthesis methodologies remains crucial for managing existing stockpiles, understanding byproduct formation in current fluorochemical manufacturing, and for historical process knowledge.[3][4] This guide provides a detailed examination of the primary industrial synthesis routes for HCFC-124, focusing on the underlying chemical principles, catalytic systems, and process variables. We will explore the hydrofluorination of both tetrachloroethylene and trichloroethylene, as well as the hydrodechlorination of dichlorotetrafluoroethane, offering field-proven insights into the causality behind experimental choices and process design.

Introduction to this compound (HCFC-124)

HCFC-124 (CAS No: 2837-89-0) is a colorless, non-flammable gas at standard conditions.[1] It was developed as a transitional substitute for more potent ozone-depleting chlorofluorocarbons (CFCs) like CFC-12 and CFC-114.[3] Its applications have spanned refrigeration blends, fire suppression systems, and specialty blowing agents.[2][3]

However, the presence of a chlorine atom gives it an Ozone Depletion Potential (ODP) of 0.022, and it possesses a 100-year Global Warming Potential (GWP) of 599.[3] Consequently, its production and consumption are being phased out under the Montreal Protocol on Substances that Deplete the Ozone Layer.[4][5] Understanding its synthesis is now often relevant in the context of byproduct formation, particularly as emissions of HCFC-124 have been linked to leakage during the production of hydrofluorocarbons (HFCs) like HFC-125.[6]

Table 1: Key Properties of HCFC-124

| Property | Value |

| Chemical Formula | C₂HClF₄ |

| Molar Mass | 136.47 g/mol [2] |

| Boiling Point | -12.0 °C (10.5 °F)[2] |

| CAS Number | 2837-89-0[1][2] |

| Ozone Depletion Potential (ODP) | 0.022 (relative to CFC-11)[3] |

| Global Warming Potential (GWP, 100-yr) | 599 (relative to CO₂)[3] |

| Appearance | Colorless, non-flammable gas[1] |

Core Synthesis Methodologies

The industrial production of HCFC-124 has primarily relied on catalytic gas-phase halogen exchange reactions, where chlorine atoms on a hydrocarbon backbone are sequentially replaced by fluorine atoms using hydrogen fluoride (HF).

Route 1: Gas-Phase Hydrofluorination of Tetrachloroethylene (PCE)

This is a cornerstone of industrial HCFC synthesis. Tetrachloroethylene (CCl₂=CCl₂) is reacted with anhydrous hydrogen fluoride over a fluorination catalyst. The process can be designed as a single-stage reaction to directly target HCFC-124 or, more traditionally, as a two-stage process.[7]

-

Causality of Process Choice: The two-stage approach offers better control over the reaction exotherm and selectivity. The first stage targets the production of the intermediate 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123). The second stage then further fluorinates HCFC-123 to HCFC-124. A single-stage process, while economically attractive due to reduced equipment, requires a highly selective and robust catalyst to manage the complex reaction mixture and prevent the formation of unwanted byproducts like pentafluoroethane (HFC-125).[7][8]

Reaction Scheme:

-

Stage 1 (PCE to HCFC-123): CCl₂=CCl₂ + 3HF → CF₃CHCl₂ + 2HCl

-

Stage 2 (HCFC-123 to HCFC-124): CF₃CHCl₂ + HF → CF₃CHFCl + HCl

Catalytic System: The catalyst is the heart of this process. Typically, a high-surface-area chromium oxide (Cr₂O₃) catalyst is used, which may be supported on fluorinated alumina (AlF₃) or prepared by co-extruding aluminum and chromium oxides.[9]

-

Expertise & Experience: The catalyst is not used in its simple oxide form. It must be pre-fluorinated (activated) with HF. This activation step converts the oxide surface to a chromium oxyfluoride, which is the active species for the halogen exchange reaction. The choice of a co-extruded aluminum/chromium oxide catalyst is driven by the desire for enhanced mechanical strength and a synergistic effect between the acidic sites of the alumina support and the chromium active centers, improving both activity and lifespan.[9]

Process Conditions: The reaction is conducted in the gas phase within a fixed-bed or fluidized-bed reactor constructed from corrosion-resistant materials like Inconel® or Hastelloy®.[10]

-

Temperature: 250°C to 400°C. Temperature control is critical; lower temperatures favor the formation of the HCFC-123 intermediate, while higher temperatures push the equilibrium towards the more highly fluorinated HCFC-124 and HFC-125.

-

Pressure: Atmospheric to superatmospheric pressures (1-10 atm).[10]

-

Molar Ratio: A stoichiometric excess of HF is used to drive the reaction forward and maintain catalyst activity.

Trustworthiness through Self-Validation: The reactor effluent is a complex mixture containing the desired product (HCFC-124), unreacted starting materials, the intermediate (HCFC-123), hydrogen chloride (HCl), and other byproducts like HFC-125 and over-chlorinated species.[8] This mixture is continuously monitored by online gas chromatography (GC). The product distribution provides real-time feedback on catalyst performance and allows for the adjustment of process parameters (temperature, flow rates) to maintain optimal selectivity. Byproducts like HCFC-123 can be separated via distillation and recycled back to the reactor feed, creating a closed-loop system that maximizes atom economy.[8]

Caption: Two-stage hydrofluorination of PCE to HCFC-124.

Route 2: Synthesis from Trichloroethylene (TCE)

Another significant pathway begins with trichloroethylene (CHCl=CCl₂). This is typically a two-step process where TCE is first converted to 1,1,1-trifluoro-2-chloroethane (HCFC-133a), a key intermediate for several fluorochemicals.[11] The subsequent fluorination or chlorofluorination can yield HCFC-124.

Reaction Scheme:

-

TCE to HCFC-133a: CHCl=CCl₂ + 3HF → CF₃CH₂Cl + 2HCl

-

HCFC-133a to HCFC-124 (via chlorofluorination): CF₃CH₂Cl + HF + Cl₂ → CF₃CHFCl + 2HCl

Catalytic Systems and Process Conditions:

-

Step 1 (TCE to HCFC-133a): This conversion can be achieved through two distinct methods:

-

Liquid-Phase Fluorination: This method employs a catalyst like antimony pentachloride (SbCl₅) at lower temperatures and elevated pressures.[12] The antimony catalyst is highly active but can be sensitive to impurities.

-

Gas-Phase Fluorination: This is more common and uses a chromium-based catalyst, often promoted with other metals like zinc on a fluorinated alumina support.[10] The reaction is carried out at elevated temperatures (e.g., 250-350°C).[13]

-

-

Step 2 (Formation of HCFC-124): The conversion of HCFC-133a to HCFC-124 is less direct than the PCE route. It is often a co-product when producing HFC-125 (pentafluoroethane) from TCE or its derivatives. A chlorofluorination reaction, where both HF and chlorine are fed to the reactor, can be used to produce a mixture of HCFC-124 and HFC-125.[8]

Expertise & Experience: The choice between liquid-phase and gas-phase fluorination for the first step is a trade-off between reaction conditions and catalyst handling. The liquid-phase process operates at lower temperatures but requires managing a corrosive liquid catalyst. The gas-phase process, while requiring higher temperatures, uses a solid catalyst that is easier to handle and contain within a fixed-bed reactor, which is often preferable for large-scale continuous operations.[10][12]

Caption: Synthesis of HCFC-124 from trichloroethylene (TCE).

Route 3: Hydrodechlorination of 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a)

This method represents a different chemical approach. Instead of building up fluorine content, it involves the selective removal of a chlorine atom from a fully halogenated precursor and its replacement with a hydrogen atom.

-

Reaction Scheme: CF₃CCl₂F + H₂ → CF₃CHFCl + HCl

This route is particularly relevant for the valorization of existing or byproduct stocks of CFC-114a.[3] The primary challenge lies in achieving high selectivity. The reaction conditions must be carefully controlled to prevent hydrodechlorination of the second chlorine atom, which would lead to the formation of HFC-134a (CF₃CH₂F), or other side reactions. Catalysts for this process are typically noble metals like palladium (Pd) on a support such as activated carbon.

Comparative Analysis of Synthesis Routes

The selection of a specific synthesis route depends on feedstock availability, desired product purity, capital investment, and the ability to integrate byproduct streams.

Table 2: Comparison of Major HCFC-124 Synthesis Routes

| Feature | Route 1: PCE Hydrofluorination | Route 2: TCE Synthesis | Route 3: CFC-114a Hydrodechlorination |

| Primary Feedstock | Tetrachloroethylene (PCE) | Trichloroethylene (TCE) | 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) |

| Reaction Type | Gas-Phase Hydrofluorination | Liquid/Gas-Phase Fluorination & Chlorofluorination | Catalytic Hydrodechlorination |

| Typical Catalyst | Chromium Oxide (Cr₂O₃) on AlF₃[9] | SbCl₅ (liquid) or Cr/Zn (gas)[10][12] | Palladium on Carbon (Pd/C) |

| Key Advantage | High-volume, continuous process; established technology. | Feedstock versatility; co-production of other valuable fluorochemicals. | Utilizes existing CFC feedstocks; potentially simpler purification. |

| Key Challenge | Catalyst deactivation; complex product stream requiring extensive purification.[8] | Multi-step process; handling of corrosive catalysts (SbCl₅). | Selectivity control to avoid over-reduction; feedstock availability. |

Experimental Protocol: Example of Gas-Phase Fluorination of HCFC-123 to HCFC-124

This protocol describes a laboratory-scale procedure representative of the second stage of the PCE hydrofluorination route.

Objective: To synthesize HCFC-124 via the catalytic gas-phase fluorination of HCFC-123.

Materials:

-

Reactor: Fixed-bed tubular reactor (Inconel®, 2.5 cm ID, 50 cm length).

-

Catalyst: 50 g of pre-activated chromium oxide catalyst.

-

Reactants: 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), Anhydrous Hydrogen Fluoride (HF).

-

Carrier Gas: Nitrogen (N₂).

Procedure:

-

Catalyst Loading & Activation: Load the reactor with 50 g of chromium oxide catalyst. Heat the reactor to 350°C under a steady flow of N₂ (100 mL/min) for 2 hours to dry the catalyst. Activate the catalyst by introducing a diluted HF stream (10% HF in N₂) at 350°C for 4-6 hours.

-

Reaction Initiation: Set the reactor temperature to 380°C. Stop the N₂ flow. Introduce the gaseous reactants into the reactor using mass flow controllers.

-

HCFC-123 flow rate: 50 mL/min.

-

HF flow rate: 200 mL/min (HF:HCFC-123 molar ratio of 4:1).

-

-

Reaction Monitoring: Allow the reaction to stabilize for 1 hour. The reactor effluent is passed through a scrubber containing a potassium hydroxide solution to neutralize acidic gases (HCl, unreacted HF).

-

Product Analysis: A sample of the scrubbed gas is injected into an online gas chromatograph (GC) equipped with a suitable column (e.g., PLOT Q) and a thermal conductivity detector (TCD) or mass spectrometer (MS) to determine the composition of the product stream (conversion of HCFC-123 and selectivity to HCFC-124).

-

Shutdown: After the experiment, stop the reactant flows and purge the system with N₂ while cooling the reactor to room temperature.

Trustworthiness & Safety: This protocol is a self-validating system. The online GC analysis provides immediate feedback on the reaction's success. All operations involving anhydrous HF must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE) and access to calcium gluconate gel as a first aid measure for HF exposure.

Conclusion

The synthesis of this compound is a mature technology rooted in catalytic halogen exchange chemistry. The hydrofluorination of chlorinated ethylenes over chromium-based catalysts represents the most significant industrial pathway, offering robust and scalable production. While the global phase-out mandated by the Montreal Protocol has curtailed new production of HCFC-124 for emissive uses, the chemical knowledge underpinning its synthesis remains vital. It informs our understanding of reaction mechanisms in modern fluorochemical plants where HCFC-124 may be an intermediate or byproduct, and it provides a blueprint for processes that may be adapted for the synthesis of next-generation, environmentally benign fluorocarbons.

References

- Manzer, L. E. (1992). U.S. Patent No. 5,155,082. Google Patents.

- ECETOC. (2005). JACC No. 46 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124) CAS No. 2837-89-0 (Second Edition).

- Rao, V. N. M. (1994). WO Patent No. 1994011327A1. Google Patents.

- Gassen, K. R., et al. (1994). RU Patent No. 2007381C1. Google Patents.

- Sakamoto, K., et al. (1989). EP Patent No. 0317981A2. Google Patents.

- Pivovarchuk, M., et al. (2024). Impact of leakage during HFC-125 production on the increase in HCFC-123 and HCFC-124 emissions. MIT CS3.

- Tung, H. S., & Smith, A. M. (2000). U.S. Patent No. 6,040,486. Google Patents.

- Ataman Kimya. (n.d.). 1,1,1,2-TETRAFLUOROETHANE.

- Yokoyama, C., et al. (2011). Synthetic utilization of this compound. Chemistry, 17(33), 9200-8.

- U.S. Environmental Protection Agency. (2025). HCFC Allowance System.

- U.S. Environmental Protection Agency. (2025). Phaseout of Class II Ozone-Depleting Substances.

- Zhejiang Sanhuan Chemical Co., Ltd. (2010). CN Patent No. 101648846A. Google Patents.

- AlliedSignal Inc. (1994). Single stage process for producing hydrofluorocarbons from perchloroethylene.

- Wikipedia. (n.d.). 1,1,1,2-Tetrafluoroethane.

- ResearchGate. (n.d.). Catalytic fluorination of trichloroethene by anhydrous hydrogen fluoride in the presence of fluorinated chromia under static conditions.

- Chongqing Chemdad Co., Ltd. (n.d.). 1,1,1,2-Tetrafluoroethane.

- PubChem. (n.d.). 1,1-Dichloro-1,2,2,2-tetrafluoroethane.

- PubChem. (n.d.). 1-Chloro-1,1,2,2-tetrafluoroethane.

- Wikipedia. (n.d.). 1-Chloro-1,2,2,2-tetrafluoroethane.

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Chloro-1,2,2,2-tetrafluoroethane - Wikipedia [en.wikipedia.org]

- 3. ecetoc.org [ecetoc.org]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. Impact of leakage during HFC-125 production on the increase in HCFC-123 and HCFC-124 emissions | MIT CS3 [cs3.mit.edu]

- 7. patents.justia.com [patents.justia.com]

- 8. WO1994011327A1 - CATALYTIC CHLOROFLUORINATION PROCESS FOR PRODUCING CHClFCF3 AND CHF2CF¿3? - Google Patents [patents.google.com]

- 9. US5155082A - Catalyst for the manufacture of chlorofluorocarbons, hydrochlorofluorocarbons and hydrofluorocarbons - Google Patents [patents.google.com]

- 10. US6040486A - Process for the manufacture of 2-chloro-1,1,1-trifluoroethane - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-1,1,1,2-tetrafluoroethane (HCFC-124)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1,1,2-tetrafluoroethane, identified by its CAS number 2837-89-0 and commonly known as HCFC-124 or R-124, is a hydrochlorofluorocarbon (HCFC) that has historically served as a transitional compound in the phase-out of more potent ozone-depleting substances like chlorofluorocarbons (CFCs).[1][2] It is a colorless, non-flammable gas at standard conditions with a faint, sweetish odor.[1] While its primary application has been in refrigeration and as a foam-blowing agent, its unique chemical properties have opened avenues for its use in specialized applications, including as a chemical intermediate and a potential solvent in niche research and industrial processes.[1][3] This guide provides a comprehensive technical overview of HCFC-124, focusing on its properties, synthesis, applications, environmental impact, and safety protocols relevant to a scientific audience.

Physicochemical Properties

Understanding the fundamental physicochemical properties of HCFC-124 is crucial for its effective and safe utilization in any research or industrial setting. These properties dictate its behavior under various conditions and its suitability for specific applications.

| Property | Value | Source |

| CAS Number | 2837-89-0 | [1] |

| Molecular Formula | C2HClF4 | [3] |

| Molar Mass | 136.48 g/mol | [3] |

| Appearance | Colorless gas | [1] |

| Odor | Nearly odorless to a faint, sweet odor | [1] |

| Boiling Point | -12 °C | [3] |

| Melting Point | -100 °C | [3] |

| Density (liquid) | 1.434 g/cm³ | [3] |

| Vapor Pressure | 2640 mmHg at 25°C | [3] |

| Solubility in Water | Sparingly soluble | [1] |

| Ozone Depletion Potential (ODP) | 0.022 (relative to CFC-11) | [4][5] |

| Global Warming Potential (GWP, 100-yr) | 599 (relative to CO2) | [4][5] |

| Atmospheric Lifetime | 5.8 years | [4][5] |

Synthesis and Manufacturing Insights

The industrial production of HCFC-124 is part of a larger network of fluorochemical synthesis. It is often produced as a byproduct in the manufacturing of other fluorocarbons.[6] A common pathway involves the hydrofluorination of chlorinated ethanes. For instance, HCFC-124 can be an intermediate or co-product in the synthesis of HFC-134a (1,1,1,2-tetrafluoroethane), a widely used refrigerant.

The synthesis of HFC-134a often starts with trichloroethylene, which is first converted to HCFC-133a (2-chloro-1,1,1-trifluoroethane).[7] The subsequent fluorination of HCFC-133a can yield HFC-134a.[8][9][10] In this complex reaction, HCFC-124 can be formed. The reaction conditions, catalyst choice, and purification processes are critical in determining the yield and purity of the final products. For researchers, understanding these synthesis routes is vital for identifying potential impurities in commercial grades of HCFC-124, which could influence experimental outcomes.

Applications in Scientific and Industrial Contexts

While HCFC-124's role as a primary refrigerant is diminishing due to regulatory phase-outs, its utility extends to several specialized areas:

-

Refrigerant Blends: It has been used as a component in refrigerant blends designed to retrofit systems that originally used CFCs.[2]

-

Foam Blowing Agent: Its thermodynamic properties make it suitable as a blowing agent in the production of certain types of foam insulation.[1]

-

Chemical Intermediate: HCFC-124 serves as a valuable precursor in organic synthesis. For example, it is a starting material for the synthesis of β-substituted α-fluoro-α,β-unsaturated carboxylic acids, which are of interest in medicinal chemistry.[6]

-

Solvent and Cleaning Agent: In some industrial applications, it has been employed as a cleaning agent or solvent due to its non-flammable nature and specific solvency characteristics.[1]

For drug development professionals, the most relevant application lies in its use as a building block for complex fluorinated molecules. The incorporation of fluorine into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like those derived from HCFC-124 highly valuable.

Spectroscopic and Analytical Methodologies

Accurate identification and quantification of HCFC-124 are essential for quality control and research purposes. Gas chromatography (GC) is the most common analytical technique.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for determining the purity of an HCFC-124 sample and identifying potential impurities.

1. Objective: To quantify the purity of a this compound sample and identify any volatile impurities.

2. Materials:

- HCFC-124 gas sample

- High-purity helium (carrier gas)

- Gas-tight syringe

- Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

- Appropriate GC column (e.g., a mid-polar capillary column)

3. GC-MS Conditions (Example):

- Injector Temperature: 200 °C

- Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Transfer Line Temperature: 220 °C

- Ion Source Temperature: 230 °C

- Mass Range: 30-200 amu

4. Procedure:

- Ensure the GC-MS system is calibrated and tuned according to the manufacturer's specifications.

- Carefully draw a known volume of the gaseous HCFC-124 sample into a gas-tight syringe.

- Inject the sample into the GC injector.

- Acquire the chromatogram and mass spectra of the eluting peaks.

- Identify the main peak corresponding to HCFC-124 by its retention time and mass spectrum.

- Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

- Quantify the purity by calculating the area percentage of the HCFC-124 peak relative to the total peak area. For more accurate quantification, use a certified reference standard to create a calibration curve.

5. Expected Outcome: A chromatogram showing a major peak for HCFC-124 and potentially minor peaks for impurities. The mass spectrum of the main peak should be consistent with the known fragmentation pattern of HCFC-124.

Caption: Workflow for Purity Analysis of HCFC-124 using GC-MS.

Environmental Fate and Toxicology

As an HCFC, this compound has been subject to international regulations due to its impact on the environment.

-

Ozone Depletion: The presence of a chlorine atom gives HCFC-124 a non-zero Ozone Depletion Potential (ODP) of 0.022.[4][5] This is significantly lower than that of CFCs but still contributes to the depletion of the stratospheric ozone layer.[2][11] Consequently, its production and consumption are being phased out under the Montreal Protocol and its amendments.[12][13] In the United States, the EPA has been managing this phase-out through an allowance system, with a complete phase-out targeted for 2030.[14][15]

-

Global Warming: HCFC-124 is also a greenhouse gas with a Global Warming Potential (GWP) of 599 over a 100-year horizon.[4][5] This means it is 599 times more effective at trapping heat in the atmosphere than carbon dioxide over that period. Its atmospheric lifetime is approximately 5.8 years.[4][5]

Toxicological Profile:

HCFC-124 exhibits low acute toxicity.[4] The primary health concerns are associated with inhalation of high concentrations.

| Endpoint | Observation | Source |

| Acute Inhalation Toxicity | Low order of toxicity; the main effect is weak anesthesia at high concentrations. The approximate lethal concentration (4-hr exposure) in rats is between 230,000-300,000 ppm. | [4][16] |

| Cardiac Sensitization | Can induce cardiac sensitization at high concentrations (26,000 ppm and above). | [4][5] |

| Carcinogenicity | Not classified as a carcinogen by IARC or NTP. Studies have shown it is unlikely to present a carcinogenic hazard. | [4][17] |

| Developmental Toxicity | No developmental effects were observed in rats and rabbits at exposures up to 50,000 ppm. | [4][16] |

| Human Exposure | No reported adverse effects in humans from typical occupational exposure. Accidental exposure to high concentrations can cause dizziness, and in extreme cases, asphyxiation due to oxygen displacement. | [4][16] |

Safety and Handling

Proper handling of HCFC-124 is essential to mitigate risks. As it is a compressed liquefied gas, specific precautions must be taken.

-

Storage: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1] Containers should be kept below 50°C (125°F).[18]

-

Handling: Use in a well-ventilated area.[18] Avoid breathing the gas.[18] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling cylinders or connecting equipment. In case of potential exposure to high concentrations, respiratory protection such as a self-contained breathing apparatus (SCBA) may be necessary.[18]

-

Spills and Leaks: In case of a leak, evacuate the area.[19] Since the gas is heavier than air, it can accumulate in low-lying areas, displacing oxygen.[1] Turn the leaking cylinder with the leak side up to prevent the escape of liquid.[20]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[17]

-

Skin Contact: Rapid evaporation of the liquid can cause frostbite.[21] In case of contact, flush the affected area with lukewarm water. Do not rub. Seek medical attention.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[17]

-

Regulatory Status and Future Outlook

The production and import of HCFC-124 are regulated globally under the Montreal Protocol.[12] In developed countries, the phase-out is nearly complete, with allowances for servicing existing equipment being the primary remaining use.[14][22] The focus has shifted to replacing HCFCs with hydrofluorocarbons (HFCs), and more recently, with hydrofluoroolefins (HFOs) and natural refrigerants that have lower GWPs.[11][23] For researchers and the pharmaceutical industry, the continued availability of HCFC-124 for specialized chemical synthesis may be a consideration, and sourcing may become more challenging as the global phase-out progresses.

Conclusion

This compound (HCFC-124) is a compound with a significant history as a transitional refrigerant and foam-blowing agent. While its large-scale applications are declining due to its environmental impact, its unique chemical properties ensure its continued relevance in specialized fields, particularly as an intermediate in fluorinated organic synthesis. A thorough understanding of its physicochemical properties, toxicological profile, and handling requirements is paramount for its safe and effective use in the laboratory and specialized industrial settings. As regulations continue to tighten, the scientific community must remain aware of its diminishing availability and explore sustainable alternatives where feasible.

References

- This compound. (n.d.). ChemBK.

- 1-CHLORO-1,2,2,2-TETRAFLUOROETHANE CAS N°: 2837-89-0. (2005). OECD Existing Chemicals Database.

- JACC Report 46 - 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124) Second edition. (2004). ECETOC.

- The Ozone-Depleting Substances Phaseout: 2020-2030. (n.d.). U.S. Environmental Protection Agency (EPA).

- JACC No. 46 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124) CAS No. 2837-89-0 (Second Edition). (2004). ECETOC.

- US EPA plans to limit HCFC 123 and HCFC 124 over the next decade. (n.d.). Refrigerants Australia.

- F-Gas Regulations and their impact on Commercial Refrigeration Industry. (n.d.). F-Gas.

- Safety Data Sheet. (n.d.). Airgas.

- Chlorotetrafluoroethane: Carcinogenic Potency Database. (n.d.). Lawrence Berkeley National Laboratory.

- Process for the preparation of 1,1,1,2-tetrafluoroethane. (1997). Google Patents.

- 1,1,1,2-Tetrafluoroethane. (n.d.). Wikipedia.

- Phaseout of Class II Ozone-Depleting Substances. (n.d.). U.S. Environmental Protection Agency (EPA).

- Safety Data Sheet - this compound. (2017). Hudson Technologies.

- U.S. On Track with HCFC Phaseout. (2009). BuildingGreen.

- 1,1,1,2-TETRAFLUOROETHANE. (n.d.). Ataman Kimya.

- Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding for Article 5 countries. (2008). United Nations Industrial Development Organization (UNIDO).

- Method of 1,1,1,2-tetrafluoroethane synthesis. (1996). Google Patents.

- Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method. (2010). Google Patents.

- Impact of HCFC, CFC & HFC Refrigerants on the Environment. (n.d.). Fexa.

- TETRACHLORO-DIFLUOROETHANES: METHOD 1016. (1994). Centers for Disease Control and Prevention (CDC).

- Synthetic utilization of this compound. (2011). PubMed.

- 2-Chloro-1,1,1-trifluoroethane. (n.d.). Wikipedia.

- ICSC 1281 - 1,1,1,2-TETRAFLUOROETHANE. (n.d.). Inchem.org.

- Screening Analysis for the Proposed Rule: Protection of Stratospheric Ozone: Adjustments to the Allowance System for Controlling HCFC Production and Import, 2020-2029; and Other Updates. (n.d.). Regulations.gov.

- 1,1,1,2-Tetrafluoroethane. (n.d.). Chongqing Chemdad Co., Ltd.

- Safety Data Sheet - 1,1,1,2-TETRAFLUOROETHANE. (2024). Navin Fluorine International Limited.

- 1,1,1,2-Tetrafluoroethane. (n.d.). Integrated Risk Information System (IRIS), U.S. EPA.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. epa.gov [epa.gov]

- 3. chembk.com [chembk.com]

- 4. JACC Report 46 - 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124) Second edition - ECETOC [ecetoc.org]

- 5. ecetoc.org [ecetoc.org]

- 6. Synthetic utilization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]

- 8. US5600039A - Process for the preparation of 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]

- 9. RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis - Google Patents [patents.google.com]

- 10. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]

- 11. F-Gas Regulations and their impact on Commercial Refrigeration Industry - Commercial Refrigeration Services and Commercial Refrigeration Articles [approvedbusiness.co.uk]

- 12. U.S. On Track with HCFC Phaseout | BuildingGreen [buildinggreen.com]

- 13. unido.org [unido.org]

- 14. epa.gov [epa.gov]

- 15. refrigerantsaustralia.org [refrigerantsaustralia.org]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. aksci.com [aksci.com]

- 18. messer.es [messer.es]

- 19. nfil.in [nfil.in]

- 20. ICSC 1281 - 1,1,1,2-TETRAFLUOROETHANE [inchem.org]

- 21. hudsontech.com [hudsontech.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. fexa.io [fexa.io]

Thermodynamic Properties of HCFC-124: A Comprehensive Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2-chloro-1,1,1,2-tetrafluoroethane, commonly known as HCFC-124 or R-124, is a hydrochlorofluorocarbon (HCFC) that has been utilized as a refrigerant and in various industrial applications.[1][2] As a member of the HCFC family, it was introduced as a transitional replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential.[3][4] This guide provides an in-depth exploration of the thermodynamic properties of HCFC-124, offering critical data and insights for scientists, researchers, and professionals in fields requiring precise thermal management and fluid dynamic analysis.

Core Physical and Chemical Properties

HCFC-124 is a colorless, non-flammable gas at standard atmospheric conditions with a faint ethereal odor.[1][5] Its fundamental properties are crucial for understanding its behavior in various thermodynamic cycles and applications.

| Property | Value | Units |

| Chemical Formula | C₂HClF₄ (or CHClFCF₃) | - |

| Molecular Weight | 136.48 | g/mol |

| Boiling Point (at 1 atm) | -12.09 | °C |

| 10.25 | °F | |

| Critical Temperature | 122.47 | °C |

| 252.45 | °F | |

| Critical Pressure | 3634.0 | kPa (abs) |

| 527.1 | psia | |

| Critical Density | 550.0 | kg/m ³ |

| 34.34 | lb/ft³ |

A summary of the core physical properties of HCFC-124, compiled from various sources.[5][6]

Environmental Impact and Regulatory Status

The environmental footprint of a refrigerant is a critical consideration. HCFC-124, while an improvement over CFCs, still possesses properties that impact the environment.[4]

-

Ozone Depletion Potential (ODP): HCFC-124 has a low Ozone Depletion Potential (ODP) of 0.022, relative to CFC-11 (ODP = 1).[1] This reduced, but non-zero, potential is due to the presence of chlorine in its molecular structure, which can catalytically destroy stratospheric ozone.[4]

-

Global Warming Potential (GWP): The Global Warming Potential (GWP) of HCFC-124 over a 100-year time horizon is 599, relative to carbon dioxide (GWP = 1).[1] This indicates its capacity to contribute to the greenhouse effect.

-

Atmospheric Lifetime: The atmospheric lifetime of HCFC-124 is approximately 5.8 years.[1][3]

Due to its ODP, HCFC-124 is classified as a Class II ozone-depleting substance and its production and consumption have been phased out under the Montreal Protocol.[7]

Thermodynamic Behavior and Data

The thermodynamic properties of HCFC-124 have been extensively studied and are often represented through equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation. These equations allow for the precise calculation of properties like enthalpy, entropy, and specific volume across a wide range of temperatures and pressures.

Pressure-Enthalpy Diagram

The pressure-enthalpy (P-h) diagram is a fundamental tool for analyzing refrigeration cycles. It graphically represents the thermodynamic state of the refrigerant as it undergoes changes in pressure and enthalpy.

Caption: A conceptual Pressure-Enthalpy (P-h) diagram illustrating the key regions and the vapor-compression refrigeration cycle.

Temperature-Entropy Diagram

Similarly, the temperature-entropy (T-s) diagram provides valuable insights into the thermodynamic processes, particularly concerning heat transfer and the efficiency of the cycle.

Caption: A conceptual Temperature-Entropy (T-s) diagram showing the ideal vapor-compression cycle and its corresponding thermodynamic states.

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following outlines a generalized workflow for characterizing a refrigerant like HCFC-124.

Experimental Workflow

Caption: A simplified workflow for the experimental determination of the thermodynamic properties of a refrigerant.

Step-by-Step Methodology for Vapor Pressure Measurement

-

Sample Purification: Obtain a high-purity sample of HCFC-124 and degas it to remove any non-condensable impurities.

-

Apparatus Preparation: Utilize a high-precision static or quasi-static vapor pressure apparatus. This typically consists of a thermostatically controlled sample cell connected to a pressure transducer.

-

Temperature Control: Place the sample cell in a cryostat or thermostat capable of maintaining a stable temperature to within a few millikelvin.

-

Equilibrium: Allow the sample to reach thermal and vapor-liquid equilibrium at the desired temperature.

-

Pressure Measurement: Record the vapor pressure using a calibrated high-accuracy pressure transducer.

-

Data Collection: Repeat the measurements at various temperatures across the desired range, from the triple point to the critical point.

Safety Considerations

HCFC-124 is considered to have a low order of acute toxicity.[1] However, as with all refrigerants, proper handling and safety precautions are essential.

-

Inhalation: Inhalation of high concentrations can cause central nervous system depression and cardiac sensitization.[1][8] Adequate ventilation is crucial in enclosed spaces.

-

Frostbite: Direct contact with the liquid can cause frostbite due to its rapid evaporation.[8][9] Appropriate personal protective equipment, including insulated gloves and safety goggles, should be worn.

-

Decomposition: At high temperatures, such as in the presence of flames or hot surfaces, HCFC-124 can decompose to form toxic and corrosive compounds like hydrogen fluoride and hydrogen chloride.[6]

Conclusion

HCFC-124 has played a role as a transitional refrigerant, and a thorough understanding of its thermodynamic properties remains important for the maintenance of existing systems and for historical and comparative analysis in the development of new, more environmentally benign alternatives. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and other fluorinated refrigerants.

References

- de Vries, B., Tillner-Roth, R., & Baehr, H. D. (1995). Thermodynamic properties of HCFC124.

- ECETOC. (2005). JACC No. 46: 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124) (2nd ed.). European Centre for Ecotoxicology and Toxicology of Chemicals.

- DuPont. (2005). Thermodynamic Properties of HCFC-124. Meier Supply.

- The Chemours Company. (2025). SAFETY DATA SHEET Freon™ 124 (HCFC-124) Refrigerant.

- Chemcasts.

- ChemicalBook. Hydrochlorofluorocarbon 124(2837-89-0).

- Shankland, I. R., Basu, R. S., & Wilson, D. P. (1989). Thermophysical properties of HCFC-124; An environmentally acceptable refrigerant. OSTI.GOV.

- Patten, K. O., & Wuebbles, D. J. (2010). Ozone Depletion Potentials of HCFC-123 and HCFC-124. Atmospheric Chemistry and Physics, 10(10), 4559-4567.

- CoolProp. R124.

- Echemi. HCFC 124 Formula.

- National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 17822, Hcfc 124.

- Hudson Technologies. (2018). SAFETY DATA SHEET: USED REFRIGERANT AND REFRIGERANT BLEND.

- Airgas. (2018). Chlorotetrafluoroethane (Refrigerant 124)

- U.S. Environmental Protection Agency. (2000). Statement By: To The: Environmental Protection Agency Regarding: SNAP Approval of HCFC-124 As RefrigeratodFreezer Blowing Agent.

- Fexa. Impact of HCFC, CFC & HFC Refrigerants on the Environment.

- U.S. Environmental Protection Agency. (2025). Phaseout of Class II Ozone-Depleting Substances.

- McLinden, M. O., Klein, S. A., Lemmon, E. W., & Peskin, A. P. (1998). Thermodynamic Properties of R134a (1,1,1,2-tetrafluoroethane). CORE.

- Understanding Demand. CFCs and Global Warming: The Greenhouse Effect.

- ResearchGate. Thermodynamic properties of HCFC-124.

- DuPont. DuPont(TM) Suva(R) 124 refrigerant, pressure/enthalpy chart.

- Spauschus, H. O. (1991). HCFC-124; Applications, properties and comparison with CFC-114. OSTI.GOV.

- Engineering Pro Guides. Pressure Enthalpy Diagram.

- Georgia State University.

- Wikipedia. 1,1,1,2-Tetrafluoroethane.

- ResearchGate. Temperature-Entropy diagram of working fluids (a) R123, (b) R124, (c)....

- Parker Hannifin. The Pressure - Enthalpy Chart.

- Soyer, A. Refrigerants pressure-enthalpy diagrams.

- Takaishi, Y., & Oguchi, K. (1992). Thermodynamic property predictions for refrigerant mixtures. Semantic Scholar.

- ResearchGate.

- National Institute of Standards and Technology. Thermophysical Properties of Fluid Systems.

- ChemicalBook. (2024). 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses.

- Industrial Refrigeration Consortium. PROPERTIES OF R-134A (1,1,1,2-TETRAFLUOROETHANE).

- DuPont. Thermodynamic Properties of HCFC-123. Meier Supply.

Sources

- 1. ecetoc.org [ecetoc.org]

- 2. HCFC-124; Applications, properties and comparison with CFC-114 (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. fexa.io [fexa.io]

- 5. echemi.com [echemi.com]

- 6. Hydrochlorofluorocarbon 124(2837-89-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. epa.gov [epa.gov]

- 8. hudsontech.com [hudsontech.com]

- 9. airgas.com [airgas.com]

2-Chloro-1,1,1,2-tetrafluoroethane molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,1,1,2-tetrafluoroethane (HCFC-124)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound, commonly known as HCFC-124. This compound, with the chemical formula C₂HClF₄ and CAS Registry Number 2837-89-0, belongs to the hydrochlorofluorocarbon family.[1][2] As substances of significant environmental and industrial interest, a precise understanding of their molecular geometry is paramount for predicting their physical properties, atmospheric fate, and potential interactions in chemical systems. This document synthesizes data from experimental techniques and computational chemistry to offer a detailed structural portrait for researchers, scientists, and professionals in related fields.

Foundational Connectivity and Isomerism

This compound is a derivative of ethane. Its structure is characterized by a central carbon-carbon single bond. One carbon atom (C1) is perhalogenated with three fluorine atoms, forming a trifluoromethyl (-CF₃) group. The second carbon atom (C2) is substituted with one hydrogen atom, one chlorine atom, and one fluorine atom, forming a chlorofluoromethyl (-CHFCl) group.[1][2]

It is critical to distinguish HCFC-124 (CF₃CHFCl) from its structural isomer, 1-chloro-1,1,2,2-tetrafluoroethane (CClF₂CHF₂, HCFC-124a), which has a different distribution of halogen atoms.[3] The distinct atomic arrangement in HCFC-124 gives rise to unique spectroscopic signatures and physical properties.

Figure 1: 2D representation of this compound connectivity.

Conformational Analysis: The Three-Dimensional Landscape

The single bond between the two carbon atoms allows for internal rotation, resulting in different spatial arrangements known as conformations or rotamers. For halogenated ethanes, the staggered conformations are energetically favored over the eclipsed conformations to minimize torsional strain and steric repulsion.

Due to the asymmetric substitution on the C2 carbon, HCFC-124 exists predominantly in two stable staggered conformations: anti and gauche. The stability of these conformers is dictated by a delicate balance of steric repulsion between bulky atoms (Cl and F) and stabilizing stereoelectronic effects, such as hyperconjugation.[4][5]

-

Anti-Conformer: In this arrangement, the chlorine atom and one of the fluorine atoms on the opposing carbon are positioned at a dihedral angle of approximately 180°.

-

Gauche-Conformer: In this form, the chlorine atom is positioned at a dihedral angle of approximately 60° relative to a fluorine atom on the adjacent carbon.

Quantum-chemical studies on analogous fluorinated ethanes suggest that while steric factors might favor an anti arrangement of the largest substituents, hyperconjugative interactions (e.g., σC-H → σ*C-F) can significantly stabilize gauche conformations.[6] The precise energy difference between the conformers of HCFC-124 requires high-level computational modeling or temperature-dependent spectroscopy.

Figure 2: Newman projections of the staggered anti and gauche conformers of HCFC-124.

Experimental Methodologies for Structural Elucidation

Determining the precise three-dimensional structure of a molecule like HCFC-124 requires sophisticated experimental techniques that probe its properties in the gas phase, free from intermolecular forces.

Microwave Spectroscopy

Expertise & Causality: This is the preeminent technique for obtaining highly accurate molecular structures of polar molecules in the gas phase. HCFC-124 possesses a permanent dipole moment, making it "microwave active." The molecule's rotation absorbs microwave radiation at specific frequencies, creating a dense spectrum. These absorption frequencies are used to determine the molecule's rotational constants (A, B, C), which are inversely proportional to its moments of inertia. Since the moments of inertia are a direct function of the molecule's mass distribution and geometry, these constants provide a precise framework for calculating bond lengths and angles to a high degree of accuracy. Analysis of multiple isotopically substituted versions of the molecule (e.g., with ¹³C) allows for the determination of a complete substitution structure (rₛ).[7]

Experimental Protocol: Pulsed-Jet Fourier Transform Microwave Spectroscopy

-

Sample Preparation: A dilute mixture of HCFC-124 (typically <1%) is prepared in a carrier gas like Neon or Argon.

-